Cas no 1975145-80-2 (Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-)

Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-, is a specialized boronic acid derivative featuring a pyrazole core with methoxyethyl and methyl substituents. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its sterically hindered structure enhances selectivity and stability under reaction conditions. The electron-donating methoxyethyl group improves solubility in polar solvents, facilitating homogeneous catalytic processes. Its robust stability toward protodeboronation makes it suitable for iterative coupling applications. The compound is valuable in pharmaceutical and agrochemical research, particularly in constructing complex heterocyclic frameworks. High purity and consistent reactivity ensure reliable performance in synthetic workflows. Proper handling under inert conditions is recommended to preserve its integrity.
Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]- structure
1975145-80-2 structure
Product Name:Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-
CAS No:1975145-80-2
MF:C8H15BN2O3
MW:198.027302026749
CID:4710091
Update Time:2025-06-11

Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]- Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-
    • Inchi: 1S/C8H15BN2O3/c1-6-8(9(12)13)7(2)11(10-6)4-5-14-3/h12-13H,4-5H2,1-3H3
    • InChI Key: HVKNAJTZAUIUQJ-UHFFFAOYSA-N
    • SMILES: B(C1=C(C)N(CCOC)N=C1C)(O)O

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Additional information on Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-

Research Briefing on Boronic Acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]- (CAS: 1975145-80-2)

Boronic acid derivatives have gained significant attention in the field of chemical biology and medicinal chemistry due to their versatile applications in drug discovery, particularly as protease inhibitors and in the development of boron neutron capture therapy (BNCT) agents. Among these, Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]- (CAS: 1975145-80-2) has emerged as a promising compound with potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the unique structural features of Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-, which contribute to its high affinity for specific enzymatic targets. The compound's boronic acid moiety enables reversible covalent binding to serine proteases, making it a valuable scaffold for designing inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the 20S proteasome, a target for cancer therapy, with an IC50 value in the nanomolar range. This positions the compound as a potential candidate for further development in oncology.

In addition to its proteasome inhibitory activity, research has explored the compound's role in BNCT, an emerging radiation therapy for cancer. The boron-10 isotope in the boronic acid group can capture thermal neutrons, leading to localized alpha particle emission that selectively destroys tumor cells. Preliminary in vitro studies using cell lines have shown promising uptake and retention of the compound, suggesting its suitability for BNCT applications. However, further in vivo studies are needed to evaluate its pharmacokinetics and biodistribution.

The synthesis of Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]- has also been optimized in recent work. A 2022 patent application describes a novel multi-step synthesis route that improves yield and purity, addressing previous challenges in large-scale production. This advancement is critical for facilitating preclinical and clinical studies, as well as potential commercialization.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as solubility, stability in physiological conditions, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to enhance its therapeutic index.

In conclusion, Boronic acid, B-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]- represents a compelling case study in the intersection of chemistry and biology for drug development. Its dual potential as a proteasome inhibitor and BNCT agent underscores the versatility of boronic acid derivatives in medicine. Future research directions should focus on translational studies to bridge the gap between bench discoveries and clinical applications, ultimately unlocking its full therapeutic potential.

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